2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide is a compound that belongs to the class of thiazolidinone derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. This compound has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to induce apoptosis in cancer cells and improve glucose metabolism in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.
Future Directions
There are several future directions for the research on 2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide. One of the future directions is the further evaluation of its potential as a therapeutic agent for various diseases. Another future direction is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Additionally, the mechanism of action of this compound needs to be further studied and elucidated to understand its full potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide involves the reaction of 3-allyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 4-ethylphenylsulfonyl isocyanate in the presence of a base. The resulting intermediate is then reacted with 3-methoxyphenylacetyl chloride to obtain the final product.
Scientific Research Applications
2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide has been studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
properties
Product Name |
2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide |
---|---|
Molecular Formula |
C23H25N3O5S2 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[(2E)-2-(4-ethylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O5S2/c1-4-13-26-22(28)20(15-21(27)24-17-7-6-8-18(14-17)31-3)32-23(26)25-33(29,30)19-11-9-16(5-2)10-12-19/h4,6-12,14,20H,1,5,13,15H2,2-3H3,(H,24,27)/b25-23+ |
InChI Key |
JJPBQUUIIDMQKQ-WJTDDFOZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)OC)CC=C |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)OC)CC=C |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.